
butyl N-(2-sulfanylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N-(2-sulfanylethyl)carbamate is a chemical compound with the molecular formula C7H15NO2S. It is a type of carbamate, which is an ester of carbamic acid. This compound is known for its use as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl N-(2-sulfanylethyl)carbamate can be synthesized through a reaction between 2-mercaptoethylamine hydrochloride and di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl N-(2-sulfanylethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.
Applications De Recherche Scientifique
Butyl N-(2-sulfanylethyl)carbamate has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during synthesis.
Industry: The compound is used in the production of various chemicals and materials that require precise control over functional group reactivity.
Mécanisme D'action
The mechanism of action of butyl N-(2-sulfanylethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, similar to butyl N-(2-sulfanylethyl)carbamate.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used as a protecting group for amines, removable with an amine base.
Uniqueness
This compound is unique due to its sulfanyl group, which provides additional reactivity and functionality compared to other carbamate protecting groups. This makes it particularly useful in specific synthetic applications where additional functionalization is required.
Propriétés
Numéro CAS |
89855-65-2 |
|---|---|
Formule moléculaire |
C7H15NO2S |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
butyl N-(2-sulfanylethyl)carbamate |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-5-10-7(9)8-4-6-11/h11H,2-6H2,1H3,(H,8,9) |
Clé InChI |
VQQKHKBHESABFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


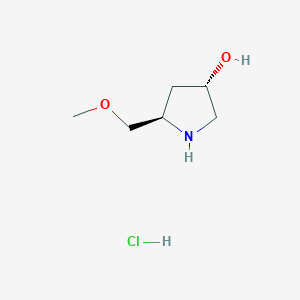

![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
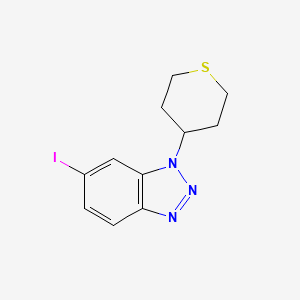
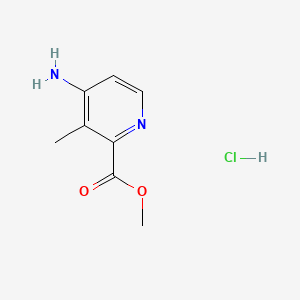
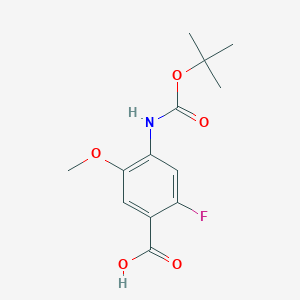
![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
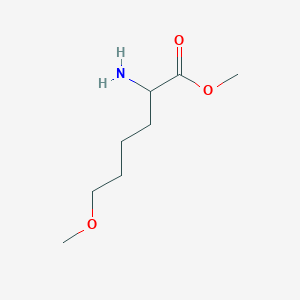
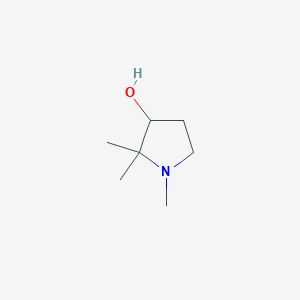
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
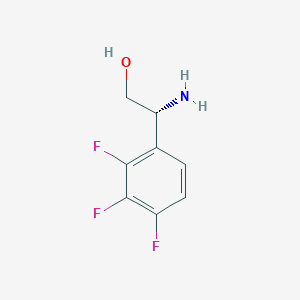
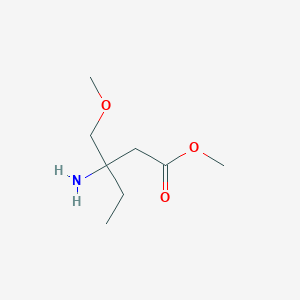

![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)
